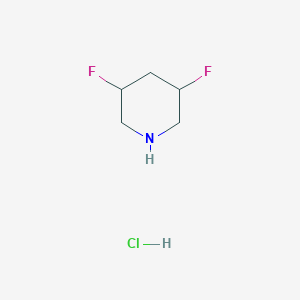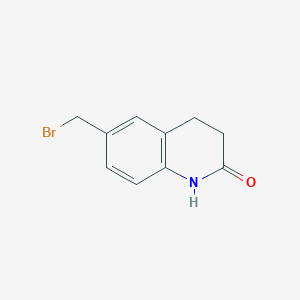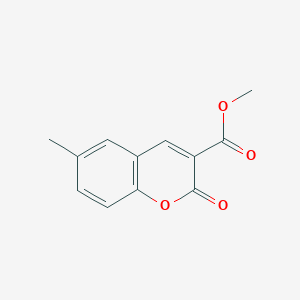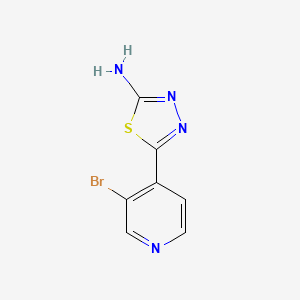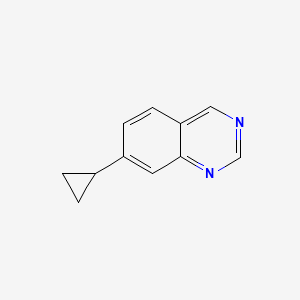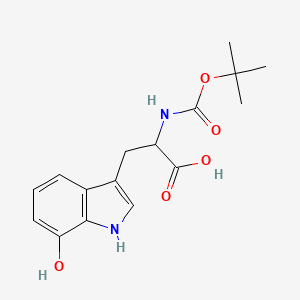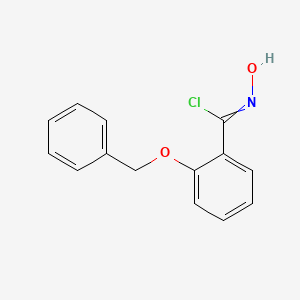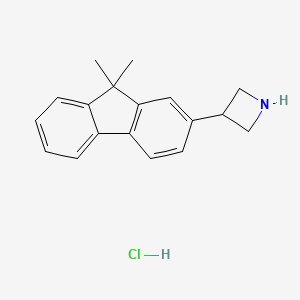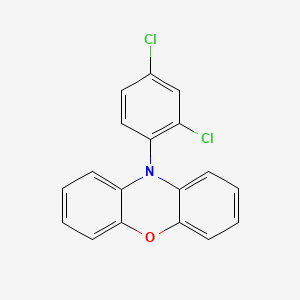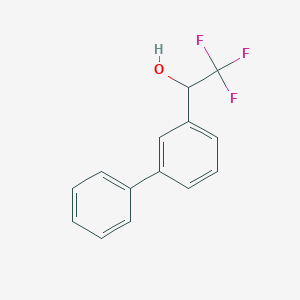
3-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the code “MFCD32661940” is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32661940” involves a series of chemical reactions that require precise conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD32661940” is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. The use of advanced technology and equipment ensures the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32661940” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD32661940” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of “MFCD32661940” depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have enhanced properties or functionalities for various applications.
Wissenschaftliche Forschungsanwendungen
“MFCD32661940” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or catalyst in various reactions. In biology, it is studied for its potential effects on biological systems and its use in biochemical assays. In medicine, it is investigated for its therapeutic potential and as a diagnostic tool. In industry, it is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of “MFCD32661940” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity or function of the target, resulting in the observed effects. The specific pathways involved depend on the application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “MFCD32661940” include those with similar chemical structures or functional groups. These compounds may have similar reactivity and applications but can differ in their specific properties and effects.
Uniqueness: The uniqueness of “MFCD32661940” lies in its specific chemical structure and the resulting properties. This compound may have advantages over similar compounds in terms of reactivity, stability, or efficacy in specific applications.
Conclusion
“MFCD32661940” is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals
Eigenschaften
Molekularformel |
C14H11F3O |
|---|---|
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13(18)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13,18H |
InChI-Schlüssel |
WSWHSYRVPBWPPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)
